molecular formula C20H26N4O B11022760 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11022760
M. Wt: 338.4 g/mol
InChI Key: VOCOHGWQYOVIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclohepta[c]pyridazin-3-one family, characterized by a seven-membered cycloheptane ring fused with a pyridazinone moiety.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C20H26N4O/c25-20-15-17-7-3-1-6-10-19(17)21-24(20)16-22-11-13-23(14-12-22)18-8-4-2-5-9-18/h2,4-5,8-9,15H,1,3,6-7,10-14,16H2

InChI Key

VOCOHGWQYOVIIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves disassembling the molecule into two primary fragments: the cycloheptapyridazinone core and the 4-phenylpiperazine side chain (Figure 1). The cycloheptapyridazinone ring system can be derived from hydrazine-mediated cyclization of γ-ketoacid precursors, as demonstrated in the synthesis of analogous tricyclic pyridazinones . The (4-phenylpiperazin-1-yl)methyl group is introduced via alkylation or Mannich reactions, leveraging nucleophilic substitution at the methylene bridge .

Critical disconnections include:

  • C–N bond formation between the piperazine nitrogen and the methylene carbon.

  • Cyclocondensation of ketoacid intermediates with hydrazine to form the pyridazinone ring.

  • Annulation of the cyclohepta ring via high-pressure intramolecular cyclization .

Cycloheptapyridazinone Core Construction via Mannich Reaction

The cycloheptapyridazinone scaffold is synthesized through a sequence involving Mannich reactions and Wolff-Kishner reductions. As outlined in Scheme 1 (adapted from ):

  • Ketoacid Formation : Reacting thiophene derivatives with glutaric anhydride yields γ-ketoacids (e.g., 9a,b ), which undergo Wolff-Kishner reduction to produce cycloheptane intermediates (10a,b ) .

  • Cyclization : Treating 10a,b with P₂O₅/Celite® induces cyclization to form ketones (11a,b ).

  • Mannich Reaction : Reaction of 11a,b with formaldehyde and secondary amines generates aminomethyl derivatives (12a,b ), which are hydrolyzed to nitriles (13a,b ) and subsequently to pyridazinones (15a,b ) .

Key Conditions :

  • Temperature : 80–100°C for Wolff-Kishner reduction.

  • Catalyst : P₂O₅/Celite® (1:2 w/w) for cyclization.

  • Yield : 65–72% for pyridazinone formation .

High-Pressure Cyclocondensation for Ring Formation

An alternative route employs high-pressure Q-tube reactors to enhance cyclocondensation efficiency. This method, validated for benzo-fused pyridazinones , involves:

  • Substrate Preparation : 3-Oxo-2-arylhydrazonopropanals are condensed with benzosuberone under ammonium acetate mediation.

  • High-Pressure Reaction : Conducted at 15 bar and 120°C for 6 hours, achieving 85% yield compared to 60% under conventional heating .

Advantages :

  • Reduced reaction time (6 vs. 24 hours).

  • Improved atom economy and scalability.

Optimization of Coupling Reactions and Catalytic Systems

Transition metal catalysts address challenges in C–N bond formation:

CatalystConditionsYield (%)Purity (%)Source
Cu(I) oxide70°C, NH₃, 0.02 wt%8295
Pd/CH₂ (1 atm), 50°C7592
NoneEthanol, reflux6085

Copper(I) oxide at 0.02 wt% loading suppresses side reactions, achieving 82% yield .

Purification Techniques and Salt Formation

Final purification often involves salt formation to improve crystallinity:

  • Succinate Salt : Treatment with succinic acid in ethanol yields a hemisuccinate salt with 99% purity .

  • Crystallization : Recrystallization from ethanol/water (3:1) affords needle-like crystals suitable for X-ray diffraction .

Spectroscopic Characterization and Analytical Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 3.85 (s, 2H, CH₂N).

  • δ 7.25–7.45 (m, 5H, Ar-H).

  • δ 2.60–2.80 (m, 4H, cyclohepta-H) .

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch).

  • 1240 cm⁻¹ (C–N stretch) .

HPLC : >98% purity with a retention time of 12.3 min (C18 column, MeOH:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically low . Additionally, the compound has shown potential in modulating other neurotransmitter systems, contributing to its anxiolytic and anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thieno vs. Cyclohepta Rings: describes a derivative with a thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one core (compound 7f), where a sulfur-containing thiophene ring replaces one of the cycloheptane carbons. This modification alters electronic properties and may influence binding affinity or metabolic stability compared to the all-carbon cyclohepta system in the target compound .
  • Pyridazinone Derivatives: and highlight simpler pyridazin-3(2H)-ones (e.g., 5-chloro-6-phenyl derivatives and 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one).

Substituent Variations

  • 4-Benzylpiperazine (CAS 1374539-44-2): The benzyl group introduces additional flexibility and π-stacking capacity, which might enhance receptor binding compared to the rigid phenyl group in the target compound .

Physical Properties

  • 7f (o-methoxyphenylpiperazine): 51–53°C (glassy solid). 7l (morpholine): 108–110°C (crystalline solid). The higher melting point of 7l reflects its crystalline nature due to morpholine’s hydrogen-bonding capability, whereas the target compound’s phenylpiperazine group may result in intermediate properties .
  • Solubility : The morpholine derivative (7l ) is expected to have higher aqueous solubility than phenylpiperazine analogs due to its oxygen atom, a critical factor in bioavailability .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent Melting Point (°C) Yield Notable Properties
Target Compound Cyclohepta[c]pyridazin-3-one 4-Phenylpiperazine N/A N/A High lipophilicity, CNS potential
7f Thieno-cycloheptapyridazin-3-one 4-(o-Methoxyphenyl)piperazine 51–53 24% Moderate cytotoxicity
7l Thieno-cycloheptapyridazin-3-one Morpholine 108–110 46% High solubility, crystalline
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazin-3(4H)-one 4-Methylphenyl N/A N/A Anti-inflammatory (IC50: 11.6 μM)

Biological Activity

The compound 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4C_{19}H_{24}N_4, and it features a piperazine moiety attached to a cycloheptapyridazine structure. The structural arrangement suggests potential interactions with biological targets, particularly in the central nervous system.

1. Antipsychotic Activity

Research indicates that compounds with similar structures exhibit antipsychotic properties by acting as serotonin receptor modulators. For instance, derivatives of piperazine have been shown to selectively activate the 5-HT_2C receptor, which is implicated in mood regulation and psychotic disorders . The compound may share similar mechanisms, promoting its investigation in psychopharmacology.

2. Serotonin Receptor Interaction

The compound's design suggests it may function as a selective agonist for serotonin receptors. Studies have demonstrated that N-substituted piperazines can preferentially activate the 5-HT_2C receptor over others, leading to significant behavioral effects in animal models . This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum psychotropic drugs.

3. Neuropharmacological Effects

In vitro studies have shown that related compounds can influence neurotransmitter release and modulation within the brain. For example, the interaction with dopamine and serotonin pathways may contribute to both anxiolytic and antidepressant effects . The specific activity of this compound requires further exploration through pharmacological assays.

Case Study 1: Behavioral Assessment in Rodents

A study involving rodent models assessed the behavioral impact of piperazine derivatives on anxiety and depression-like behaviors. The results indicated that compounds activating the 5-HT_2C receptor reduced anxiety levels significantly compared to controls. The specific compound's effects were not directly tested but were inferred from structural similarities .

Case Study 2: Binding Affinity Studies

Binding affinity assays conducted on similar piperazine derivatives revealed high affinity for serotonin receptors (EC50 values in the nanomolar range). These findings suggest that the target compound could exhibit comparable binding characteristics, warranting further investigation into its pharmacodynamics .

Data Tables

Parameter Value
Molecular FormulaC19H24N4C_{19}H_{24}N_4
Molecular Weight312.42 g/mol
Anticipated Receptor Targets5-HT_2C, D_2
Potential Side EffectsLow (based on structure)

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the cycloheptane and pyridazinone core, as well as the phenylpiperazine substituent.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards for impurities (e.g., 4-phenylpiperazine derivatives) should be used for calibration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect trace impurities.

Q. How can synthetic pathways for this compound be optimized to minimize byproducts like 4-phenylpiperazine derivatives?

  • Methodology :

  • Stepwise Coupling : Introduce the phenylpiperazine group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from structurally similar byproducts .
  • Reaction Monitoring : Track intermediates using thin-layer chromatography (TLC) to optimize reaction time and temperature.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?

  • Methodology :

  • Orthogonal Assays : Compare radioligand binding assays (e.g., 3^3H-labeled ligands) with functional assays (e.g., cAMP modulation) to distinguish between direct binding and downstream signaling effects.
  • Statistical Analysis : Apply multivariate analysis (e.g., ANOVA with split-split plot designs) to account for variables like assay conditions or cell line variability, as demonstrated in agricultural pharmacology studies .
  • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify potential allosteric interactions that may explain discrepancies .

Q. What experimental frameworks are suitable for evaluating the environmental fate of this compound in aquatic ecosystems?

  • Methodology :

  • Laboratory Studies : Measure biodegradation rates via OECD 301B (Ready Biodegradability) tests and photolysis under simulated sunlight (λ = 290–800 nm).
  • Computational Modeling : Apply EPI Suite or ECOSAR to predict partitioning coefficients (log KowK_{ow}) and bioaccumulation potential .
  • Ecotoxicology Assays : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50}) and correlate with physicochemical properties (e.g., solubility, log PP) .

Q. How can mechanistic studies differentiate between on-target and off-target effects of this compound in neurological disease models?

  • Methodology :

  • Knockout/RNAi Models : Use CRISPR-Cas9 to silence putative targets (e.g., dopamine D2/D3 receptors) in neuronal cell lines and compare phenotypic responses.
  • Metabolomic Profiling : Apply LC-MS/MS to track changes in neurotransmitter levels (e.g., dopamine, serotonin) after compound exposure.
  • Cross-Species Validation : Test efficacy in rodent models (e.g., Parkinson’s disease) and non-mammalian systems (e.g., C. elegans) to identify conserved pathways .

Theoretical and Methodological Integration

Q. How can findings for this compound be integrated into existing pharmacological theories, such as receptor allosteric modulation?

  • Methodology :

  • Comparative Analysis : Benchmark binding kinetics (e.g., KdK_d, BmaxB_{max}) against known allosteric modulators (e.g., 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine) to identify shared pharmacophores .
  • Dynamic Simulations : Run molecular dynamics simulations (e.g., GROMACS) to visualize conformational changes in receptor-ligand complexes over time.
  • Theoretical Frameworks : Align results with the two-state model of receptor activation to distinguish agonist vs. antagonist behavior .

Q. What strategies are recommended for designing dose-response studies to address non-linear pharmacokinetics of this compound?

  • Methodology :

  • Tiered Dosing : Use logarithmic dose increments (e.g., 0.1, 1, 10 mg/kg) in rodent models to capture saturation effects.
  • Compartmental Modeling : Apply Phoenix WinNonlin to derive absorption/distribution parameters (e.g., t1/2t_{1/2}, VdV_d) from plasma concentration-time curves.
  • Covariate Analysis : Include factors like age, sex, and genetic background in statistical models to account for population heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.